N-(4-ethynylphenyl)-4-fluorobenzamide
Description
N-(4-ethynylphenyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by an ethynylphenyl substituent on the amide nitrogen. This compound has garnered attention in materials science due to its unique mechanical flexibility, as demonstrated in single-crystal studies where it exhibits plastic deformation without delamination .
Properties
IUPAC Name |
N-(4-ethynylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h1,3-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABAACDJECMAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287771 | |
| Record name | N-(4-Ethynylphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-42-8 | |
| Record name | N-(4-Ethynylphenyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Ethynylphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)-4-fluorobenzamide typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions, such as room temperature, in the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction’s mild conditions and high efficiency make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethynylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
N-(4-ethynylphenyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(4-ethynylphenyl)-4-fluorobenzamide involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluorobenzamide group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The structural analogs of N-(4-ethynylphenyl)-4-fluorobenzamide differ primarily in the substituents on the phenyl ring or amide nitrogen. Key examples include:
Key Observations :
- Ethynyl vs. Ethyl/Amino Groups: The ethynyl group in this compound introduces rigidity and π-conjugation, enhancing mechanical flexibility in crystals compared to ethyl or amino analogs .
- Electron-Withdrawing Groups : Chloro (in Ztz240) and trifluoromethyl (in N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide) substituents increase electrophilicity, affecting redox behavior and metal coordination .
Physical and Chemical Properties
Notable Trends:
- The ethynyl group reduces solubility compared to ethyl or thiourea-containing analogs.
Biological Activity
N-(4-ethynylphenyl)-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative disorders. This article synthesizes findings from various research studies and patents to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their ability to interact with biological systems, particularly through modulation of kinase signaling pathways. Its structural formula can be represented as follows:
The primary mechanism through which this compound exerts its biological effects is via the inhibition of tyrosine kinase signaling pathways. Tyrosine kinases are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in various cancers and other diseases.
Key Findings:
- Inhibition of Cell Proliferation : Studies have shown that this compound can effectively inhibit the proliferation of cancer cell lines by interfering with tyrosine kinase activity, which is vital for tumor growth and metastasis .
- Potential in Treating Metabolic Disorders : Beyond cancer, compounds structurally similar to this compound have been explored for their roles in treating metabolic diseases such as diabetes and inflammatory conditions .
Table 1: Biological Activity Assay Results
| Compound | Cell Line | IC50 (µM) | Effect on Proliferation (%) |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.2 | 70 |
| This compound | A549 (Lung Cancer) | 3.8 | 65 |
| This compound | HeLa (Cervical Cancer) | 6.1 | 60 |
Note: IC50 values indicate the concentration required to inhibit cell proliferation by 50%.
Case Studies
-
Case Study on Breast Cancer :
A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations around 5 µM. The mechanism was linked to the downregulation of key signaling pathways involved in cell survival . -
Inflammatory Diseases :
Another study highlighted the compound's anti-inflammatory properties, suggesting that it could be beneficial in treating diseases characterized by chronic inflammation, such as psoriasis and rheumatoid arthritis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
